Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine
Overview
Description
Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring, a methoxyphenyl group, and a phenylethylamine moiety. Furan derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between the furan ring and the phenyl groups. This reaction is catalyzed by palladium and requires the presence of a base such as potassium carbonate . The reaction conditions are generally mild, and the reagents used are environmentally benign.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-ylmethyl-[2-(4-hydroxy-phenyl)-1-phenyl-ethyl]-amine
- Furan-2-ylmethyl-[2-(4-fluoro-phenyl)-1-phenyl-ethyl]-amine
- Furan-2-ylmethyl-[2-(4-chloro-phenyl)-1-phenyl-ethyl]-amine
Uniqueness
Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable compound in various applications.
Biological Activity
Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine, with the CAS number 436087-18-2, is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H21NO2, with a molecular weight of 307.4 g/mol. Its structure includes a furan ring, methoxy-substituted phenyl groups, and an amine functional group, which contribute to its reactivity and interaction with biological systems.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antioxidant Properties
The compound demonstrates significant antioxidant activity by scavenging free radicals. This property may provide therapeutic benefits against oxidative stress-related conditions, which are implicated in various diseases including cancer and neurodegenerative disorders.
2. Antimicrobial Activity
Similar compounds have shown effectiveness against a range of microbial strains. Furan derivatives are often evaluated for their potential as antimicrobial agents, indicating that this compound may also possess similar properties.
3. Cytotoxic Effects
Preliminary studies suggest that this compound may induce apoptosis in cancer cells. This anticancer potential warrants further investigation into its mechanisms and efficacy in cancer therapy.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The presence of the furan and methoxy groups may enhance binding affinity and modulate biological pathways, contributing to its therapeutic effects .
Synthesis Methods
The synthesis of this compound can be achieved through various chemical methods. Common approaches include:
- Condensation Reactions : Involving furan derivatives and substituted phenylethylamines.
- Reduction Processes : Utilizing reducing agents to convert precursors into the desired amine product.
Each method has its advantages regarding yield and purity, which are crucial for subsequent biological testing .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(Furan-2-Yl)-N,N-Dimethylmethanamine | Furan ring, dimethyl amine | Antimicrobial |
4-Methoxy-N-(Furan-2-Yl)Aniline | Furan ring, aniline | Antioxidant |
2-(Phenylethynyl)furan | Furan ring, phenylethynyl | Anticancer |
The distinct combination of functional groups in this compound may enhance its biological activity compared to these analogs .
Case Studies and Research Findings
Recent studies have explored the therapeutic potential of compounds related to Furan derivatives:
- Anticancer Research : A study indicated that similar furan-based compounds could effectively induce cell death in various cancer cell lines, highlighting their potential as anticancer agents .
- Antimicrobial Efficacy : Research has shown that furan-containing compounds exhibit broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting that Furan derivatives could lead to new antibiotic developments.
- Oxidative Stress Mitigation : Investigations into the antioxidant properties of furan compounds reveal their ability to reduce oxidative damage in cellular models, supporting their use in protective therapies against oxidative stress-related diseases.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-1-phenylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-22-18-11-9-16(10-12-18)14-20(17-6-3-2-4-7-17)21-15-19-8-5-13-23-19/h2-13,20-21H,14-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAZQOJFGUFCAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C2=CC=CC=C2)NCC3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389920 | |
Record name | N-[(Furan-2-yl)methyl]-2-(4-methoxyphenyl)-1-phenylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436087-18-2 | |
Record name | N-[2-(4-Methoxyphenyl)-1-phenylethyl]-2-furanmethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436087-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(Furan-2-yl)methyl]-2-(4-methoxyphenyl)-1-phenylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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